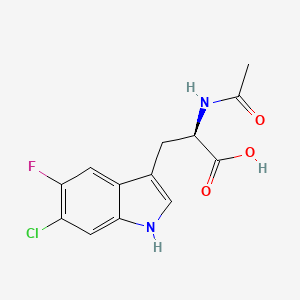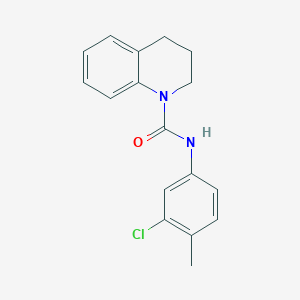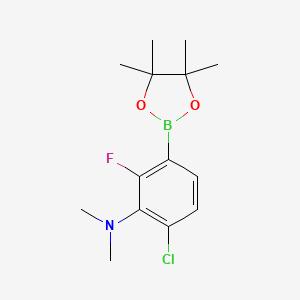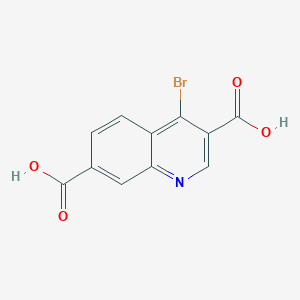
(R)-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is a complex organic compound that features an indole ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Halogenation: Introduction of chlorine and fluorine atoms into the indole ring is achieved through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.
Acetamidation: The acetamido group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Formation of the Propanoic Acid Side Chain: This step involves the addition of a propanoic acid moiety through reactions such as alkylation or Michael addition.
Industrial Production Methods
Industrial production of ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the acetamido group or the indole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms (chlorine and fluorine) on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole ring structure is known to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine
In medicine, ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The chlorine and fluorine atoms may enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
5-fluoroindole: A fluorinated indole derivative used in various chemical applications.
6-chloroindole: A chlorinated indole derivative with potential biological activity.
Uniqueness
®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is unique due to the combination of its acetamido group, halogen substitutions, and propanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H12ClFN2O3 |
|---|---|
Peso molecular |
298.70 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12ClFN2O3/c1-6(18)17-12(13(19)20)2-7-5-16-11-4-9(14)10(15)3-8(7)11/h3-5,12,16H,2H2,1H3,(H,17,18)(H,19,20)/t12-/m1/s1 |
Clave InChI |
RDETZPQUOZMZOR-GFCCVEGCSA-N |
SMILES isomérico |
CC(=O)N[C@H](CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)




![N-benzyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833377.png)

![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)


![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)


